molecular formula C8H7N5O B8716378 Pyrido[2,3-d]pyrimidine-6-carboxaldehyde, 2,4-diamino- CAS No. 80360-04-9

Pyrido[2,3-d]pyrimidine-6-carboxaldehyde, 2,4-diamino-

Cat. No. B8716378
Key on ui cas rn: 80360-04-9
M. Wt: 189.17 g/mol
InChI Key: UYUUMAIFLCHISV-UHFFFAOYSA-N
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Patent
US04431805

Procedure details

Phosphorus oxychloride (27.5 ml, 46.0 g, 300 mmol) was added over 15 minutes with stirring to N,N-dimethylformamide (11.0 g, 150 mmol), which was cooled with an ice bath. After stirring at room temperature for 1 hour, the reaction mixture was treated with bromoacetic acid (13.9 g, 100 mmol). The resulting solution, protected by a calcium chloride tube was heated at 92° C. for 10 hours and evaporated to dryness in vacuo. The colored oil (~30 g) was dissolved in water (1000 ml), and the solution was neutralized with 50% sodium hydroxide to pH 7. After addition of 2,4,6-triaminopyrimidine (5.00 g, 40.0 mmol), the solution was refluxed for 3 hours and filtered hot through a fluted filter. The filtrate was cooled and the solid that precipitated was collected by filtration and dried in vacuo over P2O5 : yield, 2.53 g (33%). Mass spectrum, m/e 189 (M+). HPLC [ 0.1 M NH4OAc (pH 3.6) --CH3OH (9:1)] indicated that this product was 86% pure. A sample (200 mg) was dissolved in 0.1 N HCl (15 ml) and diluted with acetone (225 ml) to precipitate impure III: yield, 91 mg. The filtrate was evaporated to dryness under reduced pressure and the residue was dried in vacuo over P2O5 to give compound III: yield, 128 mg; mp, gradual darkening and decomposition with white sublimate when taken to 360° C. λmax nm (ε×10-3): 0.1 N HCl --258 (16.4), 317 (9.12), 326 sh (8.42); pH 7-263 (15.0), 316 (10.1), 345 (10.8); 0.1 N NaOH --254 (13.2), 267 (13.5), 3.16 (8.56), 347 (10.0). 1H-NMR (CF3CO2D, 6% w/v), 9.48 s, 9.75 s (5 --CH, 7 -- CH), 10.21 s (6 --CHO).
Quantity
27.5 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
13.9 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
[Compound]
Name
NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
225 mL
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.CN(C)[CH:8]=[O:9].BrCC(O)=O.[NH2:16][C:17]1[N:22]=[C:21]([NH2:23])[CH:20]=[C:19]([NH2:24])[N:18]=1.[CH3:25][C:26]([CH3:28])=O>Cl.CO>[NH2:16][C:17]1[N:18]=[C:19]([NH2:24])[C:20]2[CH:28]=[C:26]([CH:8]=[O:9])[CH:25]=[N:23][C:21]=2[N:22]=1

Inputs

Step One
Name
Quantity
27.5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
13.9 g
Type
reactant
Smiles
BrCC(=O)O
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)N)N
Step Five
Name
NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
225 mL
Type
reactant
Smiles
CC(=O)C
Step Seven
Name
Quantity
15 mL
Type
solvent
Smiles
Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
The resulting solution, protected by a calcium chloride tube
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 92° C. for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The colored oil (~30 g) was dissolved in water (1000 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered hot through
FILTRATION
Type
FILTRATION
Details
a fluted filter
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled
CUSTOM
Type
CUSTOM
Details
the solid that precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over P2O5
CUSTOM
Type
CUSTOM
Details
yield
CUSTOM
Type
CUSTOM
Details
to precipitate impure III
CUSTOM
Type
CUSTOM
Details
yield
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the residue was dried in vacuo over P2O5

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1N=C(C2=C(N1)N=CC(=C2)C=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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